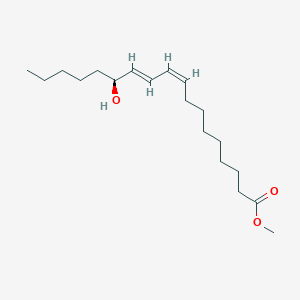
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is an organophosphorus compound with the molecular formula C22H24IP. It is a quaternary phosphonium salt, characterized by the presence of a central phosphorus atom bonded to three 4-methylphenyl groups and one methyl group, with an iodide ion as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be synthesized through the reaction of tris(4-methylphenyl)phosphine with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography, depending on the specific requirements of the application.
化学反応の分析
Types of Reactions
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the positively charged phosphorus atom. It is also involved in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reaction typically occurs in polar solvents like water or alcohols.
Wittig Reaction: The compound reacts with aldehydes or ketones in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding phosphine oxide and the substituted product.
Wittig Reaction: The major product is an alkene, formed by the reaction of the phosphonium ylide with the carbonyl compound.
科学的研究の応用
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C has several applications in scientific research:
Organic Synthesis: It is widely used in the Wittig reaction to synthesize alkenes, which are important intermediates in the synthesis of various organic compounds.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and polymerization reactions.
Material Science: The compound is used in the preparation of phosphonium-based ionic liquids, which have applications in material science and electrochemistry.
Biological Studies: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt with a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .
類似化合物との比較
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be compared with other phosphonium salts such as:
Methyltriphenylphosphonium iodide: Similar structure but with phenyl groups instead of 4-methylphenyl groups. It is also used in the Wittig reaction but may have different reactivity and selectivity.
Methyltris(4-fluorophenyl)phosphonium iodide: Contains fluorine atoms, which can influence the electronic properties and reactivity of the compound.
Methyltris(4-chlorophenyl)phosphonium iodide: Contains chlorine atoms, which can also affect the compound’s reactivity and applications
This compound is unique due to the presence of 4-methylphenyl groups, which can provide steric and electronic effects that influence its reactivity and selectivity in chemical reactions.
特性
IUPAC Name |
methyl-tris(4-methylphenyl)phosphanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQPXWWSBRNXEE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24IP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)



![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)







